![molecular formula C22H19N3O3 B2800537 N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034391-58-5](/img/structure/B2800537.png)

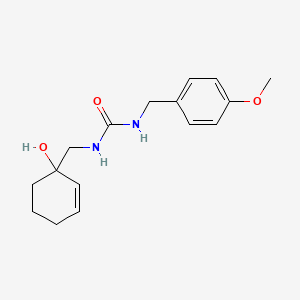

N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are a core element in the structure of benzodiazepines and thienodiazepines .

Synthesis Analysis

1,4-Benzodiazepines can be synthesized through various routes . A common feature in their preparation is the production of N-unsubstituted (NH) β-lactams . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Molecular Structure Analysis

1,4-Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (−diazepine), normally in 1 and 4 positions .Chemical Reactions Analysis

1,4-Benzodiazepines can undergo various chemical reactions. For instance, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Wissenschaftliche Forschungsanwendungen

Pharmacological Actions of Atypical Antipsychotic Drugs

Clozapine, a dibenzodiazepine class of antipsychotic drug, demonstrates unique pharmacological properties compared to typical antipsychotics like haloperidol and chlorpromazine. Studies indicate clozapine's marked difference in neurochemical, biochemical, electrophysiological, and behavioral paradigms in animals. Clinically, it effectively ameliorates both core and negative symptoms of schizophrenia with a lower propensity for neurological side effects. Its efficacy in treating resistant cases of schizophrenia further highlights its unique position as an atypical antipsychotic drug, though the underlying reasons for its distinct effectiveness remain partially understood (Ashby & Wang, 1996).

Synthetic Approaches for Benzodiazepines and Related Compounds

Research on the synthetic utilities of o-phenylenediamines for creating benzimidazoles, quinoxalines, and benzo[diazepines outlines various methods developed over the years. These compounds, including benzo[diazepines, have been recognized for their significant biological applications. The review emphasizes the importance of these heterocycles in medicinal chemistry, underscoring their potential in drug development and various therapeutic applications (Ibrahim, 2011).

Functional Chemical Groups in CNS Drug Synthesis

A literature search identifies functional chemical groups that could serve as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. Heterocycles containing nitrogen, sulfur, and oxygen atoms are highlighted for their extensive class of organic compounds, suggesting a significant scope for chemical modification and pharmacological exploration. The review suggests that these functional groups are integral in constructing new drug-like molecules with CNS effects, ranging from depression and euphoria to convulsion (Saganuwan, 2017).

Wirkmechanismus

Target of Action

It is known that benzodiazepines, a class of compounds to which this molecule belongs, primarily targetGABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce relaxation .

Mode of Action

This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons. The enhanced GABA effect results in increased inhibitory effects on neuronal activity, leading to sedative, anti-anxiety, and muscle relaxant effects .

Biochemical Pathways

Benzodiazepines are known to affect theGABAergic pathway . By enhancing the effect of GABA, these compounds increase inhibitory neurotransmission, which can affect various downstream effects such as mood regulation, anxiety reduction, and muscle relaxation .

Pharmacokinetics

Benzodiazepines are generally well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining its onset and duration of action .

Result of Action

Benzodiazepines typically result in decreased neuronal excitability due to their enhancement of gaba’s inhibitory effects . This can lead to a range of effects at the cellular level, including reduced anxiety, sedation, and muscle relaxation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-2-28-16-10-8-15(9-11-16)23-21(26)14-7-12-19-20(13-14)25-22(27)17-5-3-4-6-18(17)24-19/h3-13,24H,2H2,1H3,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBZSAQBSFTTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2800458.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)

methanone](/img/structure/B2800464.png)

![3-[(2-Chloroethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2800470.png)

![methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2800472.png)